Eupalinolide B

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

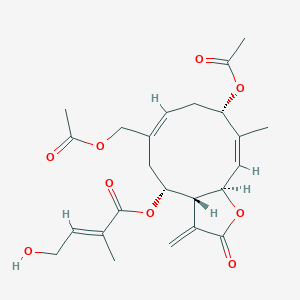

IUPAC Name |

[(3aR,4R,6E,9S,10Z,11aR)-9-acetyloxy-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O9/c1-13(8-9-25)23(28)32-21-11-18(12-30-16(4)26)6-7-19(31-17(5)27)14(2)10-20-22(21)15(3)24(29)33-20/h6,8,10,19-22,25H,3,7,9,11-12H2,1-2,4-5H3/b13-8+,14-10-,18-6+/t19-,20+,21+,22-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPWMABTYJYZFLK-IAQZCCQJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(C(CC(=CCC1OC(=O)C)COC(=O)C)OC(=O)C(=CCO)C)C(=C)C(=O)O2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C/1=C/[C@@H]2[C@@H]([C@@H](C/C(=C\C[C@@H]1OC(=O)C)/COC(=O)C)OC(=O)/C(=C/CO)/C)C(=C)C(=O)O2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Eupalinolide B: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

An In-depth Whitepaper for Researchers and Drug Development Professionals

Introduction

Eupalinolide B is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse and potent biological activities. Isolated from Eupatorium lindleyanum, a plant used in traditional medicine, this compound has emerged as a compound of significant interest in pharmacological research, particularly in the fields of oncology and immunology.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its mechanisms of action and relevant experimental protocols.

Chemical Structure and Properties

This compound is classified as a germacrane sesquiterpene.[2] Its chemical structure is characterized by a ten-membered carbocyclic ring, which is a hallmark of the germacrane skeleton.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | References |

| Chemical Formula | C₂₄H₃₀O₉ | [1][4] |

| Molecular Weight | 462.49 g/mol | [1][5] |

| CAS Number | 877822-40-7 (Note: 877822-41-8 is also sometimes associated) | [6][7][8] |

| Appearance | White powder or colorless oil | [7][9] |

| Purity | ≥98% | [7] |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone, Methanol, and Ethanol. | [6][9] |

| Storage | Store at -20°C, protected from light. | [1][7] |

Biological Activities and Quantitative Data

This compound has demonstrated a wide range of biological activities, most notably cytotoxic effects against various cancer cell lines and potent anti-inflammatory properties.

Anticancer Activity

This compound exhibits significant cytotoxicity against a panel of human cancer cell lines. The half-maximal inhibitory concentrations (IC₅₀) from various studies are summarized below.

Table 2: IC₅₀ Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| TU686 | Laryngeal Cancer | 6.73 | [4] |

| TU212 | Laryngeal Cancer | 1.03 | [4] |

| M4e | Laryngeal Cancer | 3.12 | [4] |

| AMC-HN-8 | Laryngeal Cancer | 2.13 | [4] |

| Hep-2 | Laryngeal Cancer | 9.07 | [4] |

| LCC | Laryngeal Cancer | 4.20 | [4] |

| A-549 | Lung Carcinoma | Potent cytotoxicity reported | [1][7] |

| BGC-823 | Gastric Carcinoma | Potent cytotoxicity reported | [1] |

| HL-60 | Promyelocytic Leukemia | Potent cytotoxicity reported | [1][7] |

| MiaPaCa-2 | Pancreatic Cancer | Inhibition observed at 0-10 µM | [2] |

| PANC-1 | Pancreatic Cancer | Inhibition observed at 0-10 µM | [2] |

| PL-45 | Pancreatic Cancer | Inhibition observed at 0-10 µM | [2] |

Anti-inflammatory and Other Activities

Beyond its anticancer effects, this compound has been shown to possess anti-inflammatory properties and has been investigated for its therapeutic potential in conditions such as rheumatoid arthritis, acute lung injury, periodontitis, and asthma.[2][10]

Mechanisms of Action and Signaling Pathways

This compound exerts its biological effects through the modulation of several key signaling pathways.

Inhibition of the NF-κB Signaling Pathway

A primary mechanism of action for the anti-inflammatory effects of this compound is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[2][11] It has been shown to target and inactivate TGF-β-activated kinase 1 (TAK1), an upstream kinase essential for the activation of both NF-κB and MAPK pathways.[12] This inhibition prevents the phosphorylation and degradation of IκBα, thereby sequestering the NF-κB p65 subunit in the cytoplasm and preventing its nuclear translocation and subsequent transcription of pro-inflammatory genes.[11][12]

Caption: this compound inhibits the NF-κB pathway by targeting TAK1.

Regulation of the GSK-3β/β-catenin Pathway

This compound has also been implicated in the regulation of the GSK-3β/β-catenin signaling pathway.[2] In the canonical Wnt/β-catenin pathway, the inactivation of GSK-3β leads to the stabilization and nuclear accumulation of β-catenin, which then activates target gene transcription involved in cell proliferation. The precise mechanism of how this compound interacts with this pathway is still under investigation but represents a potential avenue for its anticancer effects.

Caption: Potential interaction of this compound with the GSK-3β/β-catenin pathway.

Induction of Apoptosis, ROS, and Autophagy

This compound has been shown to induce apoptosis (programmed cell death), elevate reactive oxygen species (ROS) levels, and promote autophagy in cancer cells.[2] In pancreatic cancer, it has been suggested to induce a form of copper-dependent cell death known as cuproptosis.

Targeting DEK and PANoptosis in Asthma

In the context of asthma, this compound has been found to target the DEK oncoprotein. It promotes the degradation of DEK, which in turn inhibits the RIPK1-PANoptosis pathway, suggesting a potential therapeutic role in airway inflammation.[9]

Caption: this compound's role in asthma via the DEK/PANoptosis pathway.

Experimental Protocols

Detailed, step-by-step protocols are often specific to the laboratory and the particular cell lines or models being used. The following are generalized protocols for key experiments frequently cited in the study of this compound.

Isolation of this compound

This compound is naturally sourced from the plant Eupatorium lindleyanum. A common method for its isolation and purification is high-speed counter-current chromatography.

General Workflow for Isolation:

-

Extraction: The dried and powdered plant material is extracted with a suitable solvent, such as ethanol or methanol.

-

Partitioning: The crude extract is then partitioned between different immiscible solvents (e.g., ethyl acetate and water) to separate compounds based on their polarity.

-

Chromatography: The fraction containing this compound is subjected to various chromatographic techniques for further purification.

-

Column Chromatography: Initial separation is often performed on silica gel or other stationary phases.

-

High-Speed Counter-Current Chromatography (HSCCC): This technique is particularly effective for the preparative isolation of natural products. A suitable two-phase solvent system is selected to achieve separation.

-

-

Crystallization: The purified this compound can be crystallized to obtain a high-purity compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[13]

Protocol Overview:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[14]

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.

Western Blot Analysis for NF-κB Pathway Proteins

Western blotting is used to detect specific proteins in a sample and is a key method for studying signaling pathways.[15]

Protocol Overview:

-

Cell Lysis: Treat cells with this compound, with or without a stimulant like lipopolysaccharide (LPS), and then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a method such as the BCA assay.

-

SDS-PAGE: Separate the proteins by size by running equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., phospho-IκBα, IκBα, phospho-p65, p65, and a loading control like β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative protein expression levels.

Conclusion

This compound is a promising natural product with significant potential for development as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases. Its multifaceted mechanism of action, involving the modulation of key signaling pathways such as NF-κB and GSK-3β/β-catenin, makes it a compelling candidate for further investigation. The experimental protocols outlined in this guide provide a foundation for researchers to explore the full therapeutic potential of this potent sesquiterpene lactone. As research continues, a deeper understanding of its molecular targets and pathways will be crucial for its translation into clinical applications.

References

- 1. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | TargetMol [targetmol.com]

- 3. Eupalinolide A | CAS:877822-41-8 | Sesquiterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound | 877822-40-7 [chemicalbook.com]

- 7. This compound | CAS:877822-40-7 | Manufacturer ChemFaces [chemfaces.com]

- 8. abmole.com [abmole.com]

- 9. This compound targets DEK and PANoptosis through E3 ubiquitin ligases RNF149 and RNF170 to negatively regulate asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. This compound attenuates lipopolysaccharide-induced acute lung injury through inhibition of NF-κB and MAPKs signaling by targeting TAK1 protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 細胞計數與健康分析 [sigmaaldrich.com]

- 14. researchhub.com [researchhub.com]

- 15. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]

Eupalinolide B: A Comprehensive Technical Guide on its Anticancer Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eupalinolide B, a sesquiterpene lactone isolated from Eupatorium lindleyanum, has emerged as a promising natural product with potent anti-cancer activities across a spectrum of malignancies. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning its therapeutic effects. This compound exerts its anti-tumor activity through a multi-pronged approach, including the induction of various forms of programmed cell death such as apoptosis, ferroptosis, and cuproptosis, induction of cell cycle arrest, and inhibition of metastasis. These effects are orchestrated through the modulation of critical signaling pathways, including the reactive oxygen species (ROS)-endoplasmic reticulum (ER)-JNK pathway, inhibition of the NF-κB and MAPK pathways, and suppression of lysine-specific demethylase 1 (LSD1). This document synthesizes the current understanding of this compound's mechanism of action, presents quantitative data in a structured format, details key experimental protocols, and provides visual representations of the implicated signaling cascades to facilitate further research and drug development efforts.

Core Mechanisms of Anticancer Activity

This compound's efficacy against cancer cells stems from its ability to interfere with fundamental cellular processes required for tumor growth and progression.

Inhibition of Cancer Cell Proliferation

This compound demonstrates significant dose-dependent inhibitory effects on the proliferation of a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined for various cancer types.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Laryngeal Cancer | TU686 | 6.73 | [1] |

| TU212 | 1.03 | [1] | |

| M4e | 3.12 | [1] | |

| AMC-HN-8 | 2.13 | [1] | |

| Hep-2 | 9.07 | [1] | |

| LCC | 4.20 | [1] | |

| Pancreatic Cancer | MiaPaCa-2 | Varies (0-10 µM treatment) | [2] |

| PANC-1 | Varies (0-10 µM treatment) | [2] | |

| PL-45 | Varies (0-10 µM treatment) | [2] | |

| Hepatic Carcinoma | SMMC-7721 | Varies (6-24 µM treatment) | [2] |

| | HCCLM3 | Varies (6-24 µM treatment) |[2] |

Induction of Programmed Cell Death

This compound triggers cell death in cancer cells through multiple programmed pathways, highlighting its versatile mechanism of action.

-

Apoptosis: In pancreatic cancer, this compound has been shown to induce apoptosis, a form of programmed cell death characterized by distinct morphological changes.[3]

-

Ferroptosis: A key mechanism in hepatic carcinoma is the induction of ferroptosis, an iron-dependent form of cell death driven by lipid peroxidation.[4][5] this compound promotes ferroptosis through the activation of the ROS-ER-JNK signaling pathway and is associated with an increase in the expression of heme oxygenase-1 (HO-1).[4][5]

-

Cuproptosis: this compound can disrupt copper homeostasis in pancreatic cancer cells, leading to a novel form of cell death known as cuproptosis.[3][6] This process is linked to the aggregation of lipoylated mitochondrial enzymes. This compound also enhances the cytotoxic effects of elesclomol, a known cuproptosis inducer, in a copper-dependent manner.[3]

Cell Cycle Arrest

This compound impedes the proliferation of cancer cells by arresting the cell cycle at specific checkpoints. In human hepatic carcinoma cells, treatment with this compound leads to cell cycle arrest at the S phase.[4] This is accompanied by a dose-dependent decrease in the expression of cyclin-dependent kinase 2 (CDK2) and cyclin E1, key regulators of the G1/S phase transition.[4]

Inhibition of Metastasis and Epithelial-Mesenchymal Transition (EMT)

The spread of cancer to distant organs, or metastasis, is a major cause of mortality. This compound has demonstrated the ability to inhibit the migratory and invasive properties of cancer cells.

-

In laryngeal cancer cells, this compound suppresses wound healing and cell migration in a concentration-dependent manner.[1] It also modulates the expression of EMT markers, increasing the level of the epithelial marker E-cadherin while decreasing the mesenchymal marker N-cadherin.[1]

-

In pancreatic cancer cell lines, this compound has been shown to significantly inhibit cell migration and invasion.[6]

-

The anti-migratory effect in hepatic carcinoma is mediated by the activation of the ROS-ER-JNK signaling pathway.[2][4]

Modulation of Key Signaling Pathways

The anticancer effects of this compound are a consequence of its ability to modulate several critical intracellular signaling pathways.

ROS-ER-JNK Pathway

This compound treatment leads to an elevation of reactive oxygen species (ROS) in cancer cells.[2][3] This increase in ROS induces endoplasmic reticulum (ER) stress, which in turn activates the c-Jun N-terminal kinase (JNK) signaling pathway.[2][4] This cascade is particularly implicated in the inhibition of cell migration in hepatic carcinoma.[4][5]

Caption: this compound induces ROS, leading to ER stress, JNK activation, and ferroptosis, ultimately inhibiting cell migration.

NF-κB Pathway

The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a critical regulator of inflammation and cell survival, and its constitutive activation is common in many cancers.[7][8] this compound has been shown to inhibit the NF-κB signaling pathway.[2] In Raw264.7 cells stimulated with Porphyromonas gingivalis-lipopolysaccharide (Pg-LPS), this compound treatment reduced the phosphorylation of IκBα and the NF-κB p65 subunit.[9] This inhibition leads to a decrease in the expression of downstream pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[9]

Caption: this compound inhibits the NF-κB pathway by preventing IκBα phosphorylation, thus blocking NF-κB translocation and target gene expression.

LSD1 Inhibition

In laryngeal cancer, this compound has been identified as a novel, selective, and reversible inhibitor of lysine-specific demethylase 1 (LSD1).[1] LSD1 is an enzyme that is overexpressed in various cancers and its inhibition is an effective anti-cancer strategy. This compound's inhibition of LSD1 leads to an increase in the expression of H3K9me1 and H3K9me2 in TU212 laryngeal cancer cells, which is consistent with its role in suppressing proliferation and EMT in this cancer type.[1]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of this compound.

Cell Viability and Proliferation Assays

-

MTT Assay:

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound for specified time periods (e.g., 24, 48, 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

-

-

Colony Formation Assay:

-

Seed a low density of cells in 6-well plates.

-

Treat with this compound for a specified duration.

-

Replace the medium with fresh, drug-free medium and allow the cells to grow for 1-2 weeks, until visible colonies form.

-

Fix the colonies with methanol and stain with crystal violet.

-

Count the number of colonies to assess the long-term proliferative capacity.

-

Apoptosis and Cell Cycle Analysis

-

Flow Cytometry for Apoptosis (Annexin V/PI Staining):

-

Treat cells with this compound for the desired time.

-

Harvest and wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the stained cells using a flow cytometer. Annexin V-positive cells are apoptotic, and PI-positive cells are necrotic or late apoptotic.

-

-

Flow Cytometry for Cell Cycle Analysis:

-

Treat cells with this compound.

-

Harvest and fix the cells in cold 70% ethanol overnight.

-

Wash the cells and treat with RNase A to remove RNA.

-

Stain the cellular DNA with propidium iodide (PI).

-

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

-

Western Blot Analysis

-

Lyse this compound-treated and control cells in RIPA buffer to extract total proteins.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-IκBα, IκBα, p-p65, p65, CDK2, Cyclin E1, E-cadherin, N-cadherin, HO-1) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Xenograft Studies

-

Inject a suspension of cancer cells (e.g., TU212 laryngeal cancer cells, PANC-1 pancreatic cancer cells) subcutaneously into the flank of immunocompromised mice (e.g., nude mice).

-

Allow the tumors to grow to a palpable size.

-

Randomly assign the mice to treatment and control groups.

-

Administer this compound (e.g., intraperitoneally) or a vehicle control to the respective groups according to a predetermined schedule and dosage.

-

Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for markers like Ki-67).

Caption: A generalized workflow for evaluating the anticancer effects of this compound, from in vitro cellular assays to in vivo xenograft models.

Conclusion and Future Perspectives

This compound is a compelling natural product with a multifaceted mechanism of action against various cancers. Its ability to induce apoptosis, ferroptosis, and cuproptosis, coupled with its inhibitory effects on cell proliferation, cell cycle progression, and metastasis, underscores its potential as a lead compound for novel anticancer drug development. The elucidation of its activity on specific signaling pathways, such as ROS-ER-JNK, NF-κB, and its role as an LSD1 inhibitor, provides a solid foundation for its therapeutic application.

Future research should focus on optimizing its drug-like properties, exploring combination therapies to enhance its efficacy and overcome potential resistance mechanisms, and conducting further preclinical and clinical studies to validate its safety and therapeutic potential in cancer patients. The detailed understanding of its mechanism of action presented in this guide will be instrumental in advancing this compound from a promising natural compound to a potential clinical candidate in the fight against cancer.

References

- 1. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. NF-κB, an active player in human cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

The Multifaceted Biological Activity of Eupalinolide B: A Technical Guide

An In-depth Examination of the Therapeutic Potential of a Novel Sesquiterpene Lactone

Introduction

Eupalinolide B, a sesquiterpene lactone isolated from the traditional Chinese medicine plant Eupatorium lindleyanum DC., has emerged as a compound of significant interest in the fields of oncology and immunology.[1] This technical guide provides a comprehensive overview of the current scientific understanding of this compound's biological activities, with a particular focus on its anticancer and anti-inflammatory properties. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutic agents.

Anticancer Activity of this compound

This compound has demonstrated potent cytotoxic and anti-proliferative effects against a range of cancer cell lines, both in vitro and in vivo. Its mechanisms of action are multifaceted, involving the induction of various forms of programmed cell death and the modulation of key signaling pathways implicated in tumorigenesis and metastasis.

Pancreatic Cancer

In pancreatic cancer models, this compound has been shown to inhibit cell viability, proliferation, migration, and invasion.[2] In vivo studies using xenograft mouse models revealed that treatment with this compound resulted in a significant reduction in tumor growth and the expression of the proliferation marker Ki-67.[2][3] Mechanistically, this compound induces apoptosis and elevates reactive oxygen species (ROS) levels.[2][3] Furthermore, it disrupts copper homeostasis and is suggested to promote cuproptosis, a form of copper-dependent cell death.[2][3] Interestingly, this compound enhances the cytotoxic effects of the cuproptosis inducer elesclomol (ES), indicating a potential synergistic therapeutic strategy.[2]

Hepatic Carcinoma

This compound exhibits significant anti-proliferative activity against human hepatic carcinoma cells.[4] Studies have shown that it induces ferroptosis, an iron-dependent form of programmed cell death, which is mediated by endoplasmic reticulum (ER) stress and the activation of heme oxygenase-1 (HO-1).[4] The compound has been observed to decrease the expression of glutathione peroxidase 4 (GPx4), a key regulator of ferroptosis.[4] Additionally, this compound inhibits the migration of hepatic carcinoma cells through the activation of the ROS-ER-JNK signaling pathway.[4] In xenograft and patient-derived xenograft (PDX) models, this compound effectively suppressed tumor growth.[4]

Laryngeal Cancer

The anti-tumor effects of this compound have also been demonstrated in laryngeal cancer. It potently inhibits the proliferation of various laryngeal cancer cell lines and suppresses cell migration and wound healing.[5] A key finding in this context is the identification of this compound as a novel, selective, and reversible inhibitor of lysine-specific demethylase 1 (LSD1).[5] By inhibiting LSD1, this compound increases the expression of its substrates, H3K9me1 and H3K9me2, and suppresses the epithelial-mesenchymal transition (EMT).[5] In vivo experiments confirmed its ability to significantly reduce tumor growth in xenograft models.[5]

Quantitative Data on Anticancer Activity

The following tables summarize the quantitative data on the cytotoxic and anti-proliferative effects of this compound across various cancer cell lines.

Table 1: IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Reference |

| SMMC-7721 | Hepatic Carcinoma | Not explicitly stated, but effective at 6, 12, and 24 µM | 48 | [4] |

| HCCLM3 | Hepatic Carcinoma | Not explicitly stated, but effective at 6, 12, and 24 µM | 48 | [4] |

| MiaPaCa-2 | Pancreatic Cancer | < 10 | 24 | [1] |

| PANC-1 | Pancreatic Cancer | < 10 | 24 | [1] |

| PL-45 | Pancreatic Cancer | < 10 | 24 | [1] |

| TU686 | Laryngeal Cancer | 6.73 | Not specified | [5] |

| TU212 | Laryngeal Cancer | 1.03 | Not specified | [5] |

| M4e | Laryngeal Cancer | 3.12 | Not specified | [5] |

| AMC-HN-8 | Laryngeal Cancer | 2.13 | Not specified | [5] |

| Hep-2 | Laryngeal Cancer | 9.07 | Not specified | [5] |

| LCC | Laryngeal Cancer | 4.20 | Not specified | [5] |

Table 2: In Vitro Anti-Migratory Effects of this compound

| Cell Line | Cancer Type | Treatment Concentration (µM) | Inhibition of Migration (%) | Assay Type | Reference |

| SMMC-7721 | Hepatic Carcinoma | 12 | 38.29 ± 0.49 | Transwell Assay | [4] |

| SMMC-7721 | Hepatic Carcinoma | 24 | 38.48 ± 0.84 | Transwell Assay | [4] |

| HCCLM3 | Hepatic Carcinoma | 12 | 43.83 ± 1.08 | Transwell Assay | [4] |

| HCCLM3 | Hepatic Carcinoma | 24 | 53.22 ± 0.36 | Transwell Assay | [4] |

Anti-inflammatory Activity of this compound

This compound exhibits significant anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway.

Periodontitis

In a mouse model of periodontitis, this compound was shown to ameliorate periodontal inflammation and alveolar bone resorption.[6] It directly targets and covalently binds to the ubiquitin-conjugating enzyme UBE2D3.[6] This interaction inhibits the degradation of IκBα, thereby preventing the activation of the NF-κB pathway and the subsequent expression of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β.[6][7]

Rheumatoid Arthritis

This compound has demonstrated therapeutic potential in rheumatoid arthritis (RA) by promoting apoptosis and autophagy in fibroblast-like synoviocytes (FLS), which are key players in the pathogenesis of RA.[8] Its anti-proliferative effects on RA-FLS are mediated through the regulation of the AMPK/mTOR/ULK-1 signaling axis.[8] In vivo studies with adjuvant-induced arthritis in rats showed that this compound reduced paw swelling, the arthritis index, and serum levels of inflammatory cytokines.[8]

Signaling Pathways Modulated by this compound

The biological activities of this compound are underpinned by its ability to modulate several critical intracellular signaling pathways.

NF-κB Signaling Pathway

This compound is a potent inhibitor of the NF-κB pathway.[1][7] By targeting UBE2D3 and preventing IκBα degradation, it blocks the nuclear translocation of the p65 subunit of NF-κB, leading to the downregulation of inflammatory gene expression.[6][7]

Caption: Inhibition of the NF-κB pathway by this compound.

ROS-ER-JNK Signaling Pathway in Hepatic Carcinoma

In hepatic carcinoma cells, this compound induces the production of reactive oxygen species (ROS), leading to endoplasmic reticulum (ER) stress. This, in turn, activates the JNK signaling pathway, which contributes to the inhibition of cell migration.[4]

Caption: ROS-ER-JNK pathway activation by this compound.

AMPK/mTOR/ULK-1 Signaling Axis in Rheumatoid Arthritis

This compound promotes apoptosis and autophagy in RA-FLS by modulating the AMPK/mTOR/ULK-1 signaling pathway. It increases the phosphorylation of AMPK and ULK-1 while decreasing the phosphorylation of mTOR.[8]

Caption: AMPK/mTOR/ULK-1 pathway modulation by this compound.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the cited studies to evaluate the biological activity of this compound.

Cell Viability and Proliferation Assays

-

MTT Assay: Cancer cells are seeded in 96-well plates and treated with varying concentrations of this compound for specified durations (e.g., 24, 48, 72 hours). MTT reagent is then added, and the resulting formazan crystals are dissolved in a suitable solvent. The absorbance is measured at a specific wavelength to determine cell viability.

-

Cell Counting Kit-8 (CCK8) Assay: Similar to the MTT assay, cells are treated with this compound in 96-well plates. CCK8 solution is added, and the absorbance is measured to quantify the number of viable cells.

-

Colony Formation Assay: Cells are seeded at a low density in 6-well plates and treated with this compound. After a period of incubation (e.g., 2 weeks), the cells are fixed and stained with crystal violet. The number of colonies is then counted to assess the long-term proliferative capacity.

-

EdU (5-ethynyl-2'-deoxyuridine) Staining: This assay measures DNA synthesis. Cells are incubated with EdU, which is incorporated into newly synthesized DNA. A fluorescent azide is then used to detect the EdU, and the fluorescence intensity is quantified to determine the rate of cell proliferation.[2]

Cell Migration and Invasion Assays

-

Wound-Healing (Scratch) Assay: A confluent monolayer of cells is "scratched" with a pipette tip to create a cell-free area. The cells are then treated with this compound, and the closure of the scratch is monitored and photographed at different time points to assess cell migration.[5]

-

Transwell Assay: Cells are seeded in the upper chamber of a Transwell insert with a porous membrane. The lower chamber contains a chemoattractant. For invasion assays, the membrane is coated with Matrigel. After incubation, the non-migrated/invaded cells on the upper surface of the membrane are removed, and the cells that have migrated/invaded to the lower surface are fixed, stained, and counted.[4]

Apoptosis and Cell Death Assays

-

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells, while PI enters and stains the nucleus of late apoptotic and necrotic cells.[4]

-

Western Blot Analysis for Apoptosis Markers: The expression levels of key apoptosis-related proteins, such as cleaved caspase-3 and cleaved PARP, are determined by Western blotting.[4]

In Vivo Xenograft Studies

-

Tumor Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., BALB/c nude mice).[4][5]

-

Treatment Regimen: Once the tumors reach a certain volume, the mice are randomly assigned to treatment groups and administered this compound (e.g., intraperitoneally) or a vehicle control at specified doses and frequencies.[4][5]

-

Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. At the end of the study, the mice are euthanized, and the tumors are excised and weighed.[4][5]

-

Immunohistochemistry (IHC): Tumor tissues are fixed, sectioned, and stained with antibodies against specific markers, such as Ki-67 (for proliferation), to assess the in vivo effects of the treatment.[2]

General Experimental Workflow

The following diagram illustrates a typical workflow for investigating the biological activity of a compound like this compound.

Caption: General experimental workflow for evaluating this compound.

Conclusion

This compound is a promising natural product with significant anticancer and anti-inflammatory activities. Its diverse mechanisms of action, including the induction of multiple forms of programmed cell death and the modulation of key signaling pathways such as NF-κB, ROS-ER-JNK, and AMPK/mTOR/ULK-1, highlight its potential as a lead compound for the development of novel therapeutics. Further research is warranted to fully elucidate its pharmacological profile, including its pharmacokinetics, safety, and efficacy in more complex preclinical models, to pave the way for potential clinical applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound inhibits periodontitis development by targeting ubiquitin conjugating enzyme UBE2D3 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound alleviates rheumatoid arthritis through the promotion of apoptosis and autophagy via regulating the AMPK/mTOR/ULK-1 signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]

Eupalinolide B: A Technical Guide to its Anti-inflammatory and Immunomodulatory Mechanisms

Executive Summary: Eupalinolide B, a sesquiterpene lactone derived from the traditional medicinal plant Eupatorium lindleyanum, has emerged as a compound of significant interest for its potent biological activities. This document provides a comprehensive technical overview of its anti-inflammatory and immunomodulatory effects, tailored for researchers, scientists, and drug development professionals. Evidence demonstrates that this compound exerts its anti-inflammatory effects primarily by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway through the direct targeting of the ubiquitin-conjugating enzyme UBE2D3.[1] Furthermore, it displays profound immunomodulatory capabilities in models of autoimmune diseases, such as rheumatoid arthritis, by inducing apoptosis and autophagy via regulation of the AMPK/mTOR/ULK-1 signaling axis.[2] This guide synthesizes quantitative data, details key experimental methodologies, and visualizes the core molecular pathways to facilitate a deeper understanding and guide future research.

Core Anti-inflammatory Mechanisms

This compound's anti-inflammatory properties are rooted in its ability to modulate key signaling pathways that govern the production of inflammatory mediators. Its primary mechanism involves the potent suppression of the NF-κB pathway, a central regulator of the inflammatory response.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is critical for transcribing pro-inflammatory genes in response to stimuli like lipopolysaccharide (LPS).[3] this compound has been shown to directly interfere with this cascade. A key discovery identified the ubiquitin-conjugating enzyme UBE2D3 as a direct covalent binding target of this compound.[1] By binding to UBE2D3, this compound inhibits the ubiquitination and subsequent degradation of IκBα, the natural inhibitor of NF-κB.[1] This action stabilizes the IκBα protein, which remains bound to the NF-κB p65 subunit, preventing its translocation into the nucleus.[1][3] Consequently, the transcription of NF-κB target genes, including those for pro-inflammatory cytokines, is suppressed.[1] This targeted inhibition has been observed in macrophage cell lines, which are pivotal in orchestrating inflammatory responses.[1]

Suppression of Pro-inflammatory Mediators

A direct consequence of NF-κB inhibition is the marked reduction in the synthesis and secretion of key pro-inflammatory mediators. In vitro studies using LPS-stimulated RAW264.7 macrophages have demonstrated that this compound dose-dependently inhibits the production of nitric oxide (NO), with a reported IC50 value of 2.24 μM.[4] Furthermore, it significantly decreases both the mRNA and protein levels of crucial pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[1][3]

| Mediator | Cell Type/Model | Stimulus | EB Concentration | Observed Effect | Reference |

| Nitric Oxide (NO) | RAW264.7 Macrophages | LPS | 0-10 µM | Dose-dependent inhibition; IC50 = 2.24 µM | [4] |

| TNF-α | RAW264.7 Macrophages | P. gingivalis-LPS | 8 µM | Significant decrease in mRNA and secreted protein levels | [1][3] |

| IL-6 | RAW264.7 Macrophages | P. gingivalis-LPS | 8 µM | Significant decrease in mRNA and secreted protein levels | [1][3] |

| IL-1β | RAW264.7 Macrophages | P. gingivalis-LPS | 8 µM | Significant decrease in mRNA and secreted protein levels | [1][3] |

| iNOS, COX-2 | Mouse Gingival Tissue | Ligature-induced periodontitis | 30 mg/kg | Significant reduction in mRNA levels | [1] |

| TNF-α, IL-1β, MCP-1 | AIA Rat Serum | Adjuvant-induced arthritis | Not specified | Significant reduction in serum levels | [2] |

Immunomodulatory Effects in Autoimmune Models

This compound's therapeutic potential extends beyond general inflammation to immunomodulation, particularly in the context of autoimmune disorders like rheumatoid arthritis (RA). Its mechanism in these models involves the regulation of cell survival and death pathways in pathogenic cell types.

Rheumatoid Arthritis (RA)

In RA, the excessive proliferation of fibroblast-like synoviocytes (FLS) contributes to joint destruction.[2] this compound has been shown to inhibit the proliferation of RA-FLS and promote cellular death through the dual induction of apoptosis and autophagy.[2] This effect is, at least in part, mediated by its regulation of the AMPK/mTOR/ULK-1 signaling axis.[2] this compound activates AMP-activated protein kinase (AMPK), which in turn inhibits the mammalian target of rapamycin (mTOR).[2] The inhibition of mTOR relieves its suppression of Unc-51 like autophagy activating kinase 1 (ULK1), leading to the initiation of autophagy.[2] In vivo studies using an adjuvant-induced arthritis (AIA) rat model confirmed these effects, showing that this compound treatment reduced paw swelling, lowered serum inflammatory cytokines, and enhanced autophagy in the synovium.[2]

Periodontitis

Periodontitis is a chronic inflammatory disease leading to the destruction of tooth-supporting tissues.[1] In a ligature-induced periodontitis mouse model, systemic administration of this compound (30 mg/kg) was shown to effectively ameliorate periodontal inflammation and inhibit the associated alveolar bone resorption.[1][4] This protective effect is attributed to the local suppression of the NF-κB pathway within the gingival tissues, leading to reduced expression of inflammatory mediators.[1]

Experimental Protocols and Methodologies

The following section details the core experimental protocols used to elucidate the anti-inflammatory and immunomodulatory effects of this compound.

In Vitro Anti-inflammatory Assay Workflow

A standard workflow to assess the anti-inflammatory activity of this compound involves macrophage cell culture, stimulation with an inflammatory agent, and subsequent analysis of inflammatory markers.

Western Blotting

This technique is used to measure the relative levels of specific proteins and their phosphorylation status.

-

Cell Lysis: Treated cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA assay.

-

Electrophoresis: Equal amounts of protein are separated by molecular weight on an SDS-PAGE gel.

-

Transfer: Proteins are transferred from the gel to a PVDF membrane.

-

Blocking & Incubation: The membrane is blocked with 5% non-fat milk or BSA, then incubated overnight at 4°C with primary antibodies (e.g., anti-p-IκBα, anti-p-p65, anti-UBE2D3, anti-β-actin).[1][3]

-

Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, followed by detection with an enhanced chemiluminescence (ECL) substrate.

Quantitative Real-Time PCR (qPCR)

qPCR is employed to quantify the mRNA expression levels of target genes.

-

RNA Extraction: Total RNA is isolated from treated cells using TRIzol reagent or a commercial kit.

-

cDNA Synthesis: First-strand cDNA is synthesized from the RNA template using a reverse transcriptase kit.

-

qPCR Reaction: The qPCR is performed using SYBR Green master mix with gene-specific primers for targets like Tnf-α, Il-6, Il-1β, and a housekeeping gene (e.g., Actb) for normalization.[1][3]

-

Analysis: Relative gene expression is calculated using the 2-ΔΔCt method.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is used to quantify the concentration of secreted cytokines in the cell culture supernatant.

-

Plate Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6).

-

Sample Incubation: Cell culture supernatants and standards are added to the wells and incubated.

-

Detection Antibody: A biotinylated detection antibody is added, followed by an avidin-HRP conjugate.

-

Substrate Addition: A substrate solution (e.g., TMB) is added, which develops color in proportion to the amount of bound cytokine.

-

Measurement: The reaction is stopped, and the absorbance is read at 450 nm. The concentration is determined from the standard curve.[1][3]

Immunofluorescence Microscopy

This method is used to visualize the subcellular localization of proteins, such as the nuclear translocation of NF-κB p65.

-

Cell Culture: Cells are grown on glass coverslips and subjected to treatment.

-

Fixation & Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.

-

Staining: Cells are blocked and then incubated with a primary antibody against NF-κB p65, followed by a fluorescently-labeled secondary antibody.[1][3]

-

Imaging: Nuclei are counterstained (e.g., with DAPI), and coverslips are mounted. Images are captured using a fluorescence microscope to observe the location of the p65 protein (cytoplasmic vs. nuclear).[1][3]

Summary and Future Directions

This compound is a compelling natural product with well-defined anti-inflammatory and immunomodulatory properties. Its primary mechanism of action involves the targeted inhibition of the UBE2D3/NF-κB signaling axis, leading to a broad suppression of pro-inflammatory mediators. Additionally, its ability to induce autophagy via the AMPK/mTOR pathway in pathogenic cells highlights its potential for treating autoimmune diseases.

Future research should focus on:

-

Broadening the Scope: Investigating the effects of this compound on other key immune cell populations, such as various T cell subsets (Th1, Th2, Th17, Tregs) and dendritic cells, to build a more complete immunomodulatory profile.

-

Pharmacokinetics and Safety: Conducting comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies to evaluate its drug-likeness and establish a safety profile for potential clinical translation.

-

In Vivo Efficacy: Expanding in vivo testing to other models of inflammatory and autoimmune diseases (e.g., inflammatory bowel disease, multiple sclerosis) to determine its therapeutic breadth.

-

Structural Optimization: Utilizing a medicinal chemistry approach to synthesize analogues of this compound to potentially improve potency, selectivity, and pharmacokinetic properties.

References

- 1. This compound inhibits periodontitis development by targeting ubiquitin conjugating enzyme UBE2D3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound alleviates rheumatoid arthritis through the promotion of apoptosis and autophagy via regulating the AMPK/mTOR/ULK-1 signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

Eupalinolide B: A Technical Guide to its Discovery, Research, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinolide B is a germacrane sesquiterpene lactone isolated from the plant Eupatorium lindleyanum. This technical guide provides a comprehensive overview of the discovery, history, and research surrounding this compound, with a focus on its therapeutic potential, particularly in oncology and inflammatory diseases. This document details the scientific journey from its initial isolation and structural elucidation to the current understanding of its mechanisms of action, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

Discovery and History of Research

This compound was first reported in the early 21st century as part of ongoing investigations into the chemical constituents of Eupatorium lindleyanum, a plant used in traditional medicine.

Initial Isolation and Structural Elucidation (circa 2007):

Initial studies focused on identifying cytotoxic compounds from Eupatorium lindleyanum. A 2007 publication in the Journal of Asian Natural Products Research detailed the isolation of several sesquiterpene lactones, including this compound. The structure of this compound was elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Through 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments, researchers were able to piece together the complex germacrane skeleton and the stereochemistry of the molecule.

A Growing Body of Research on Biological Activity:

Following its discovery, research into the biological activities of this compound has expanded significantly. Early studies demonstrated its potent cytotoxic effects against various cancer cell lines. Subsequent research has delved deeper into its molecular mechanisms, revealing its involvement in several key signaling pathways related to cancer and inflammation.

Key Research Milestones:

-

Early 2000s: Initial reports on cytotoxic sesquiterpene lactones from Eupatorium lindleyanum, including compounds structurally related to this compound.

-

2007: Detailed report on the isolation and structural elucidation of this compound, along with its cytotoxic activity against A-549, BGC-823, and HL-60 tumor cell lines.

-

2010s-Present: A surge in research focusing on the specific anti-cancer and anti-inflammatory mechanisms of this compound. Studies have highlighted its efficacy in preclinical models of pancreatic, laryngeal, and hepatic cancers.

-

Recent Investigations: Exploration of novel mechanisms of action, including the induction of cuproptosis and ferroptosis, and its role in modulating the tumor microenvironment.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the biological activity of this compound.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC₅₀ Value (µM) | Exposure Time (h) | Reference |

| TU686 | Laryngeal Cancer | 6.73 | Not Specified | [1] |

| TU212 | Laryngeal Cancer | 1.03 | Not Specified | [1] |

| M4e | Laryngeal Cancer | 3.12 | Not Specified | [1] |

| AMC-HN-8 | Laryngeal Cancer | 2.13 | Not Specified | [1] |

| Hep-2 | Laryngeal Cancer | 9.07 | Not Specified | [1] |

| LCC | Laryngeal Cancer | 4.20 | Not Specified | [1] |

| MiaPaCa-2 | Pancreatic Cancer | < 10 | 24 | [2] |

| PANC-1 | Pancreatic Cancer | < 10 | 24 | [2] |

| PL-45 | Pancreatic Cancer | < 10 | 24 | [2] |

| SMMC-7721 | Hepatocarcinoma | 6-24 (significant inhibition) | 24-72 | [2] |

| HCCLM3 | Hepatocarcinoma | 6-24 (significant inhibition) | 24-72 | [2] |

| RAW264.7 | Macrophage (NO production) | 2.24 | 1 | [2] |

Table 2: In Vivo Anti-Tumor Activity of this compound

| Cancer Model | Animal Model | Dosage | Treatment Duration | Outcome | Reference |

| Pancreatic Cancer | Xenograft (PANC-1 cells) | Not Specified | Not Specified | Reduced tumor growth, decreased Ki-67 expression | [3] |

| Hepatocarcinoma | Xenograft (SMMC-7721 or HCCLM3 cells) | 25-50 mg/kg (i.p.) | 3 weeks (every 2 days) | Significantly inhibited tumor growth, reduced tumor volume and weight | [2] |

| Laryngeal Cancer | Xenograft (TU212 cells) | Not Specified | Not Specified | Significantly reduced tumor growth | [1] |

Experimental Protocols

This section provides detailed methodologies for the isolation, characterization, and key biological assays involving this compound.

Isolation and Purification of this compound from Eupatorium lindleyanum

Protocol based on typical natural product isolation procedures:

-

Plant Material Collection and Preparation: Collect the aerial parts of Eupatorium lindleyanum. Air-dry the plant material in the shade and then grind it into a coarse powder.

-

Extraction:

-

Macerate the powdered plant material with 95% ethanol at room temperature for an extended period (e.g., 3 x 7 days), with periodic agitation.

-

Filter the extracts and combine the filtrates.

-

Concentrate the combined filtrate under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.

-

-

Solvent Partitioning:

-

Suspend the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

-

Monitor the fractions for biological activity (e.g., cytotoxicity) to identify the active fraction (typically the ethyl acetate fraction for sesquiterpene lactones).

-

-

Chromatographic Separation:

-

Subject the active fraction to column chromatography on silica gel.

-

Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.

-

Collect fractions and monitor them by thin-layer chromatography (TLC).

-

Combine fractions with similar TLC profiles.

-

-

Further Purification:

-

Subject the semi-purified fractions to further chromatographic techniques such as Sephadex LH-20 column chromatography and/or preparative high-performance liquid chromatography (HPLC) on a C18 column.

-

Use a suitable mobile phase (e.g., a gradient of methanol and water) for HPLC to isolate pure this compound.

-

-

Purity Assessment: Assess the purity of the isolated compound using analytical HPLC with a photodiode array (PDA) detector.

Structural Elucidation of this compound

Methodology based on standard spectroscopic techniques:

-

Mass Spectrometry (MS):

-

Obtain the high-resolution electrospray ionization mass spectrum (HR-ESI-MS) to determine the accurate mass and molecular formula of the compound.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire the following NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher):

-

¹H NMR: To identify the proton signals, their chemical shifts, coupling constants, and multiplicities.

-

¹³C NMR and DEPT: To determine the number of carbon atoms and distinguish between CH₃, CH₂, CH, and quaternary carbons.

-

2D NMR - COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

-

2D NMR - HSQC (Heteronuclear Single Quantum Coherence): To correlate proton signals with their directly attached carbon atoms.

-

2D NMR - HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for assembling the carbon skeleton.

-

2D NMR - NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in elucidating the relative stereochemistry of the molecule.

-

-

-

Data Analysis: Integrate the data from all spectroscopic techniques to unambiguously determine the planar structure and relative stereochemistry of this compound.

Cell Viability Assay (MTT Assay)

A standard protocol to assess the cytotoxic effects of this compound:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Dilute the stock solution with cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the cells with the compound for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Western Blot Analysis for NF-κB Pathway

A protocol to investigate the effect of this compound on the NF-κB signaling pathway:

-

Cell Treatment and Lysis:

-

Treat cells with this compound for the desired time. For studying NF-κB activation, cells are often pre-treated with the compound and then stimulated with an activator like TNF-α or LPS.

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.

-

-

Protein Quantification: Determine the protein concentration of the supernatants using a BCA protein assay kit.

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against key proteins in the NF-κB pathway (e.g., phospho-p65, total p65, phospho-IκBα, total IκBα) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

In Vivo Pancreatic Cancer Xenograft Model

A general protocol to evaluate the anti-tumor efficacy of this compound in vivo:

-

Animal Model: Use immunodeficient mice (e.g., athymic nude mice or NOD/SCID mice), typically 4-6 weeks old.

-

Cell Implantation:

-

Harvest pancreatic cancer cells (e.g., PANC-1) during their exponential growth phase.

-

Resuspend the cells in a sterile, serum-free medium or PBS, often mixed with Matrigel to enhance tumor formation.

-

Subcutaneously inject approximately 1-5 x 10⁶ cells into the flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Monitor the mice regularly for tumor formation.

-

Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

-

Measure the tumor dimensions with calipers two to three times a week and calculate the tumor volume using the formula: (Length x Width²)/2.

-

-

Drug Administration:

-

Prepare this compound in a suitable vehicle (e.g., a mixture of DMSO, Cremophor EL, and saline).

-

Administer the compound to the treatment group via a suitable route (e.g., intraperitoneal injection) at a predetermined dose and schedule (e.g., daily or every other day).

-

Administer the vehicle alone to the control group.

-

-

Endpoint and Analysis:

-

Continue the treatment for a specified period (e.g., 3-4 weeks) or until the tumors in the control group reach a predetermined size.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the experiment, euthanize the mice and excise the tumors.

-

Measure the final tumor weight and volume.

-

Process the tumor tissue for further analysis, such as immunohistochemistry (e.g., for Ki-67 to assess proliferation) or Western blotting.

-

Visualization of Pathways and Workflows

Signaling Pathways Modulated by this compound

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound.

References

Eupalinolide B: A Comprehensive Technical Guide to its Therapeutic Targets in Cellular Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinolide B is a sesquiterpene lactone, a natural compound isolated from Eupatorium lindleyanum.[1] This molecule has garnered significant attention within the scientific community for its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.[1][2][3] Its therapeutic potential stems from its ability to modulate multiple critical signaling pathways implicated in the pathophysiology of various diseases. This technical guide provides an in-depth exploration of the molecular targets of this compound, focusing on its interactions with key signaling cascades. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects by intervening in several fundamental cellular signaling pathways. These include pathways central to inflammation, cell survival, proliferation, and programmed cell death.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response. Its aberrant activation is a hallmark of many chronic inflammatory diseases and cancers.[4] this compound has been identified as a potent inhibitor of this pathway.[5][6]

Mechanism of Action: this compound directly targets the ubiquitin-conjugating enzyme UBE2D3.[6] This interaction prevents the ubiquitination and subsequent degradation of IκBα, the natural inhibitor of NF-κB.[6] By stabilizing IκBα, this compound effectively sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus.[5] This blockade of nuclear translocation inhibits the transcription of pro-inflammatory genes, such as TNF-α, IL-6, and IL-1β.[5][6]

Activation of the ROS-ER-JNK Pathway and Induction of Ferroptosis

In the context of hepatic carcinoma, this compound has been shown to induce a form of programmed cell death known as ferroptosis, which is dependent on iron and characterized by the accumulation of lipid peroxides. This is mediated through the activation of the ROS-ER-JNK signaling pathway.[7]

Mechanism of Action: this compound treatment leads to an increase in reactive oxygen species (ROS).[7] This oxidative stress induces endoplasmic reticulum (ER) stress, which in turn activates the c-Jun N-terminal kinase (JNK) signaling cascade.[7] The activation of this pathway ultimately results in ferroptotic cell death in liver cancer cells.[7]

Regulation of the AMPK/mTOR/ULK-1 Signaling Axis

This compound has demonstrated therapeutic potential in rheumatoid arthritis by modulating the AMPK/mTOR/ULK-1 pathway in fibroblast-like synoviocytes.[2] This pathway is a critical regulator of cellular energy homeostasis and autophagy.

Mechanism of Action: this compound activates AMP-activated protein kinase (AMPK), which subsequently inhibits the mammalian target of rapamycin (mTOR).[2] The inhibition of mTOR leads to the activation of Unc-51 like autophagy activating kinase 1 (ULK-1), a key initiator of autophagy.[2] This signaling cascade promotes both apoptosis and autophagy in rheumatoid arthritis fibroblast-like synoviocytes, thereby reducing synovial hyperplasia.[2]

Modulation of the GSK-3β/β-catenin Pathway

Recent studies have highlighted a neuroprotective role for this compound, with evidence suggesting its ability to alleviate depression-like behaviors by regulating the GSK-3β/β-catenin pathway.[3]

Mechanism of Action: this compound inhibits the activity of glycogen synthase kinase-3β (GSK-3β), a key negative regulator of the Wnt/β-catenin signaling pathway.[3] Inhibition of GSK-3β prevents the phosphorylation and subsequent degradation of β-catenin.[3] This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it promotes the transcription of genes involved in neurogenesis.[3]

Quantitative Data on the Bioactivity of this compound

The anti-proliferative activity of this compound has been quantified across various cancer cell lines, with IC50 values indicating potent cytotoxic effects.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| TU686 | Laryngeal Cancer | 6.73 | [8] |

| TU212 | Laryngeal Cancer | 1.03 | [8] |

| M4e | Laryngeal Cancer | 3.12 | [8] |

| AMC-HN-8 | Laryngeal Cancer | 2.13 | [8] |

| Hep-2 | Laryngeal Cancer | 9.07 | [8] |

| LCC | Laryngeal Cancer | 4.20 | [8] |

| SMMC-7721 | Hepatocarcinoma | 6-24 (effective range) | [1][7] |

| HCCLM3 | Hepatocarcinoma | 6-24 (effective range) | [1][7] |

| MiaPaCa-2 | Pancreatic Cancer | <10 (effective range) | [1] |

| PANC-1 | Pancreatic Cancer | <10 (effective range) | [1] |

| PL-45 | Pancreatic Cancer | <10 (effective range) | [1] |

| RA-FLS | Rheumatoid Arthritis | <32 (effective range) | [1] |

Table 2: Other Quantitative Effects of this compound

| Effect | Cell/Model System | Quantitative Change | Citation |

| Inhibition of NO Production | LPS-stimulated RAW264.7 cells | IC50 = 2.24 µM | [1] |

| Decreased CDK2 Expression | SMMC-7721 and HCCLM3 cells | Dose-dependent decrease | [7] |

| Decreased Cyclin E1 Expression | SMMC-7721 and HCCLM3 cells | Dose-dependent decrease | [7] |

| Inhibition of TNF-α, IL-6, IL-1β mRNA | P. gingivalis-LPS stimulated Raw264.7 cells | Significant inhibition | [6] |

| Inhibition of TNF-α, IL-6, IL-1β Secretion | P. gingivalis-LPS stimulated Raw264.7 cells | Significant inhibition | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in the study of this compound.

Cell Viability Assay (CCK-8 Assay)

This assay is used to determine the cytotoxic effects of this compound on cell proliferation.

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a density of approximately 5 x 10³ cells per well and cultured until they reach about 90% confluence.[7]

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 6, 12, 24 µM) or a vehicle control (DMSO). Cells are then incubated for specified time periods (e.g., 24, 48, 72 hours).[7]

-

CCK-8 Addition: After incubation, 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.[7]

-

Incubation and Measurement: The plates are incubated for an additional 1-4 hours at 37°C. The absorbance is then measured at 450 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control group. IC50 values are calculated using appropriate software.

Western Blotting

Western blotting is employed to detect changes in the expression levels of specific proteins within the signaling pathways of interest.

-

Protein Extraction: Cells treated with this compound are washed with PBS and lysed using a lysis buffer.[8]

-

Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[8]

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., phospho-IκBα, IκBα, p65, CDK2, Cyclin E1, β-actin).[5][7][8]

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[8]

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.

Transwell Migration Assay

This assay assesses the effect of this compound on cancer cell migration.

-

Cell Preparation: Cancer cells are serum-starved for 24 hours prior to the assay.

-

Assay Setup: Cells are resuspended in serum-free medium and seeded into the upper chamber of a Transwell insert (with a porous membrane). The lower chamber is filled with a medium containing a chemoattractant (e.g., 10% FBS). This compound at various concentrations is added to the upper chamber.

-

Incubation: The plate is incubated for a specified period (e.g., 24 hours) to allow for cell migration through the membrane.[7]

-

Staining and Visualization: Non-migrated cells on the upper surface of the membrane are removed with a cotton swab. The migrated cells on the lower surface are fixed with methanol and stained with crystal violet.

-

Quantification: The number of migrated cells is counted in several random fields under a microscope. The migration rate is calculated relative to the control group.[7]

Flow Cytometry for Apoptosis Analysis

This method is used to quantify the extent of apoptosis induced by this compound.

-

Cell Treatment and Harvesting: Cells are treated with this compound for a specified time, then harvested by trypsinization and washed with cold PBS.[7]

-

Staining: Cells are resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[7]

-

Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.[7]

Conclusion

This compound is a promising natural product with significant therapeutic potential, primarily attributed to its ability to modulate multiple, critical intracellular signaling pathways. Its inhibitory effects on the pro-inflammatory NF-κB pathway, coupled with its capacity to induce ferroptosis in cancer cells via the ROS-ER-JNK pathway and modulate the AMPK/mTOR and GSK-3β/β-catenin pathways, underscore its multifaceted mechanism of action. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development of this compound as a novel therapeutic agent for a range of diseases, including cancer, inflammatory disorders, and neurological conditions. Continued investigation into its molecular targets and signaling interactions will be crucial for translating its preclinical efficacy into clinical applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound alleviates rheumatoid arthritis through the promotion of apoptosis and autophagy via regulating the AMPK/mTOR/ULK-1 signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound alleviates corticosterone-induced PC12 cell injury and improves depression-like behaviors in CUMS rats by regulating the GSK-3β/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanisms of NF-κB p65 and strategies for therapeutic manipulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound inhibits periodontitis development by targeting ubiquitin conjugating enzyme UBE2D3 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of Eupalinolide B Protein Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eupalinolide B, a sesquiterpenoid lactone isolated from Eupatorium lindleyanum, has demonstrated significant potential across a spectrum of therapeutic areas, including oncology and inflammatory diseases. Its mechanism of action is intrinsically linked to its ability to bind with and modulate the activity of various protein targets. Understanding these interactions at a molecular level is paramount for the rational design of novel therapeutics and for optimizing the pharmacological profile of this compound. This technical guide provides an in-depth overview of the in silico modeling of this compound's protein binding, offering a summary of known targets, detailed hypothetical experimental protocols for computational analysis, and visualizations of relevant signaling pathways.

Introduction to this compound and Its Therapeutic Potential